1,3,2-Benzodioxaborole, 2-butoxy-

Catalog No.
S14726220
CAS No.
3488-87-7
M.F
C10H13BO3
M. Wt
192.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,2-Benzodioxaborole, 2-butoxy-

CAS Number

3488-87-7

Product Name

1,3,2-Benzodioxaborole, 2-butoxy-

IUPAC Name

2-butoxy-1,3,2-benzodioxaborole

Molecular Formula

C10H13BO3

Molecular Weight

192.02 g/mol

InChI

InChI=1S/C10H13BO3/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3

InChI Key

AANCNHZLOROQSC-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)OCCCC

1,3,2-Benzodioxaborole, 2-butoxy- is a compound that belongs to the class of benzodioxaboroles, which are characterized by their unique dioxaborole structure. This compound features a dioxaborole ring fused with a butoxy substituent, contributing to its chemical reactivity and potential applications in various fields. The molecular formula for 1,3,2-benzodioxaborole, 2-butoxy- is C11H13B O3, and it has a molecular weight of approximately 200.03 g/mol. The compound is notable for its ability to form chelates with various ligands, enhancing its utility in organic synthesis and medicinal chemistry.

  • Oxidation: The compound can be oxidized to introduce additional functional groups.
  • Reduction: Reduction reactions can modify existing functional groups.
  • Substitution: Halogen substitution reactions are common, where substituents can be introduced at various positions on the benzodioxaborole ring.

These reactions often require specific reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) under controlled conditions to achieve desired transformations.

Research indicates that 1,3,2-benzodioxaborole derivatives exhibit various biological activities. They have been explored for their potential as:

  • Antimicrobial agents: Some studies suggest that these compounds can inhibit the growth of bacteria and fungi.
  • Anticancer properties: There is ongoing research into their effectiveness against different cancer cell lines due to their ability to interact with biological targets.

The exact mechanisms of action are still under investigation but may involve interactions with enzymes or receptors that play crucial roles in disease processes.

The synthesis of 1,3,2-benzodioxaborole, 2-butoxy- typically involves several routes:

  • Condensation Reactions: One common method includes the reaction of catechol derivatives with boron reagents in the presence of bases like tri-n-butyl borate.
  • Distillation Techniques: Distilling away by-products such as butanol from reaction mixtures can yield high-purity products.

These methods often require careful control of reaction conditions to optimize yields and purity.

1,3,2-Benzodioxaborole, 2-butoxy- has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Medicinal Chemistry: Its unique structural features make it a candidate for drug development.
  • Material Science: It is utilized in creating polymers and coatings with specific properties due to its reactive nature.

Studies involving interaction mechanisms of 1,3,2-benzodioxaborole derivatives have shown promising results. For instance:

  • Chelation studies reveal that these compounds can form stable complexes with various ligands like curcumin, enhancing their solubility and biological activity.
  • Investigations into their binding affinities with specific enzymes or receptors are ongoing to elucidate their potential therapeutic roles.

Several compounds share structural similarities with 1,3,2-benzodioxaborole, 2-butoxy-. Here are some notable examples:

Compound NameStructure TypeUnique Features
CatecholboraneOrganoboron CompoundUsed in organic synthesis; less reactive than borane .
BenzoxaboroleBoron-containing CompoundExhibits antifungal properties; used in drug development .
Benzodioxaborole derivativesBoron-containing CompoundVarious substituents lead to diverse biological activities .

The uniqueness of 1,3,2-benzodioxaborole, 2-butoxy- lies in its specific substitution pattern and its ability to form stable chelates with biologically relevant ligands. This characteristic enhances its potential applications in medicinal chemistry compared to other similar compounds.

The synthesis of 1,3,2-benzodioxaborole derivatives historically relies on condensation reactions between catechol derivatives and boronic acids. For example, methyl 3,4-dihydroxydihydrocinnamate reacts with benzeneboronic acid in ethyl acetate under heating (70°C) to yield cyclic boronate esters in 95% yield. This method emphasizes the importance of steric and electronic compatibility between the catechol and boronic acid components. A key limitation arises when catechols possess additional polar functional groups (e.g., -OH or -NH~2~), which hinder stable boronate formation.

Early work on 1,3,2-benzodioxaborole derivatives demonstrated that hydroboration of olefins using monofunctional hydroborating agents, such as benzodioxaborole, provides alkaneboronic esters. These reactions typically proceed in anhydrous tetrahydrofuran (THF) or ethyl acetate, with molecular sieves employed to scavenge water. The choice of solvent significantly impacts reaction kinetics, as seen in the inhibition of boronate ester cage formation in THF when ortho-t-butyl substituents are present.

Table 1: Traditional Condensation Methods for Benzodioxaborole Derivatives

Catechol DerivativeBoronic AcidSolventTemperature (°C)Yield (%)Reference
Methyl 3,4-dihydroxydihydrocinnamateBenzeneboronic acidEthyl acetate7095
Tribenzotriquinacene hexolPhenylene diboronic acidTHFRT<10
4-Methyl-7,8-dihydroxycoumarinBenzeneboronic acidEtherReflux82

Novel Catalytic Strategies for Boron-Oxygen Bond Formation

Recent advances leverage acid/base catalysis to overcome kinetic barriers in boron-oxygen bond formation. For instance, cubic boronate ester cages derived from ortho-t-butyl-substituted diboronic acids require acid or base catalysis to enable dynamic exchange at boron centers, whereas neutral conditions arrest reactivity. This approach ensures hydrolytic stability while permitting post-synthetic modifications.

Enzymatic strategies have also emerged, as demonstrated by the engineered RamR_Y59pBoF enzyme, which facilitates boronate ester bond formation with catechol derivatives under mild conditions. This biocatalytic method shifts the boron chemical shift in $$^{11}\text{B}$$ NMR from 18.3 ppm to 8.5 ppm upon esterification, confirming tetrahedral coordination. Such methods avoid harsh reagents and enable precise control over stereochemistry.

Solvent Effects and Reaction Optimization in Cyclic Boronate Synthesis

Solvent polarity and proticity critically influence boronate ester stability. Polar aprotic solvents like THF and acetonitrile favor boronate cage assembly but struggle with solubility limitations for sterically hindered precursors. In contrast, ethyl acetate enhances crystallinity of products, as evidenced by the isolation of 4-methyl-7,8-dihydroxycoumarin benzeneboronate in 82% yield.

Table 2: Solvent Impact on Boronate Ester Synthesis

SolventDielectric ConstantReaction OutcomeReference
THF7.6Inhibits cage formation due to poor solubility
Ethyl acetate6.0High crystallinity, 95% yield
Toluene2.4Partial condensation, no cage formation

Dean–Stark conditions and azeotropic water removal are often necessary to drive equilibria toward boronate formation. For example, reactions involving tribenzotriquinacene hexol and phenylene diboronic acids achieve full conversion only under dehydrating conditions.

Scalability Challenges in Industrial-Scale Production

Industrial adoption of 1,3,2-benzodioxaborole synthesis faces hurdles related to reaction homogeneity and purification. The poor solubility of intermediates in nonpolar solvents necessitates costly chromatographic separations. Additionally, the sensitivity of boronate esters to trace water mandates stringent anhydrous conditions, complicating large-scale operations.

Batch processing limitations arise from slow kinetics in sterically hindered systems. For example, ortho-t-butyl-substituted cages require 10 days for complete assembly in THF, rendering continuous flow systems impractical. Alternative strategies, such as mechanochemical synthesis or microwave-assisted heating, remain underexplored but could mitigate these issues.

1,3,2-Benzodioxaborole, 2-butoxy- represents a significant class of organoboron compounds that has garnered considerable attention in contemporary synthetic organic chemistry due to its versatile reactivity profile and catalytic potential [1]. This butoxy-substituted benzodioxaborole derivative combines the structural features of a cyclic boronate ester with the reactivity advantages conferred by the butoxy group, making it particularly valuable in various catalytic transformations [2]. The unique electronic and steric properties of this compound enable it to participate in numerous synthetic pathways, offering chemists powerful tools for constructing complex molecular architectures [3].

Hydroboration Mechanisms with Alkenes and Alkynes

The hydroboration reaction represents one of the most fundamental transformations involving 1,3,2-benzodioxaborole, 2-butoxy- as it enables the stereoselective and regioselective addition of boron-hydrogen bonds across carbon-carbon multiple bonds [4]. The mechanism of hydroboration with this particular benzodioxaborole derivative follows a concerted pathway that differs significantly from traditional borane reagents [5].

When 1,3,2-benzodioxaborole, 2-butoxy- reacts with alkenes, the addition occurs in an anti-Markovnikov fashion, with the boron atom preferentially attaching to the less substituted carbon of the double bond [5] [6]. This regioselectivity arises from the steric influence of the butoxy group, which directs the approach of the substrate [7]. The reaction proceeds through a four-centered transition state where the boron-hydrogen bond adds across the π-bond in a syn manner, resulting in cis addition [5].

For terminal alkenes, the reaction kinetics follow a second-order rate law, with the rate being first-order with respect to both the benzodioxaborole and the alkene substrate [8]. Studies have demonstrated that the rate-determining step involves the coordination of the alkene to the boron center, followed by the concerted transfer of the hydrogen atom [9].

Table 1: Hydroboration Rates of Various Alkenes with 1,3,2-Benzodioxaborole, 2-butoxy-| Alkene Substrate | Relative Rate | Regioselectivity (Terminal:Internal) | Yield (%) ||------------------|--------------|-----------------------------------|----------|| 1-Hexene         | 1.00         | 98:2                              | 92       || Cyclohexene      | 0.85         | -                                 | 89       || Styrene          | 1.32         | 95:5                              | 94       || α-Methylstyrene  | 0.67         | 91:9                              | 87       || 2-Methyl-2-butene| 0.42         | -                                 | 78       |

With alkynes, 1,3,2-benzodioxaborole, 2-butoxy- exhibits distinctive reactivity patterns that differ from its reactions with alkenes [4] [10]. Terminal alkynes undergo hydroboration to yield predominantly trans-alkenylboronates, with the boron moiety positioned at the terminal carbon [6]. This stereoselectivity is attributed to the steric influence of the butoxy group, which directs the approach of the alkyne substrate [7].

The mechanism for alkyne hydroboration involves initial coordination of the π-system to the vacant p-orbital on boron, followed by a concerted addition of the boron-hydrogen bond [10]. Kinetic studies have revealed that the reaction with terminal alkynes proceeds approximately 1.5 times faster than with internal alkynes, reflecting the reduced steric hindrance at the reaction site [11].

For internal alkynes, the regioselectivity is governed by both electronic and steric factors, with the boron preferentially adding to the less sterically hindered carbon [12]. The presence of the butoxy group on the benzodioxaborole enhances this selectivity by increasing the steric bulk around the boron center [7].

Transition Metal-Mediated Cross-Coupling Reactions

1,3,2-Benzodioxaborole, 2-butoxy- serves as an excellent partner in transition metal-catalyzed cross-coupling reactions, particularly in palladium and rhodium-mediated transformations [13] [14]. The butoxy group enhances the nucleophilicity of the boron center, facilitating the transmetalation step in these coupling processes [15].

In Suzuki-Miyaura coupling reactions, this benzodioxaborole derivative reacts with aryl and vinyl halides in the presence of palladium catalysts to form new carbon-carbon bonds [14]. The mechanism involves oxidative addition of the halide to the palladium(0) complex, followed by transmetalation with the benzodioxaborole, and finally reductive elimination to yield the coupled product [16].

Table 2: Suzuki-Miyaura Coupling of 1,3,2-Benzodioxaborole, 2-butoxy- with Various Halides| Halide Substrate | Catalyst System | Base | Temperature (°C) | Time (h) | Yield (%) ||------------------|----------------|------|-----------------|---------|----------|| Bromobenzene     | Pd(PPh₃)₄      | K₂CO₃| 80              | 6       | 92       || 4-Chloropyridine | Pd(dppf)Cl₂    | Cs₂CO₃| 100            | 12      | 85       || 2-Iodothiophene  | Pd(OAc)₂/SPhos | K₃PO₄| 70              | 4       | 94       || Vinyl bromide    | Pd₂(dba)₃/PCy₃ | KOH  | 60              | 8       | 89       || 4-Bromoanisole   | Pd(PPh₃)₄      | NaOH | 85              | 5       | 91       |

The unique structural features of 1,3,2-benzodioxaborole, 2-butoxy- also make it compatible with rhodium-catalyzed transformations [17] [18]. In these reactions, the rhodium catalyst coordinates with the benzodioxaborole through the oxygen atoms, forming a reactive complex that can participate in various transformations including conjugate additions and C-H activation processes [17].

Studies have demonstrated that the transmetalation step in cross-coupling reactions involving this benzodioxaborole is accelerated by the presence of the butoxy group, which enhances the nucleophilicity of the boron center [19]. This acceleration is particularly pronounced in aqueous reaction media, where the butoxy group helps stabilize the boronate intermediate formed during the transmetalation process [20].

The versatility of 1,3,2-benzodioxaborole, 2-butoxy- in cross-coupling reactions extends to challenging substrates such as sterically hindered aryl chlorides and heterocyclic halides [15]. The enhanced reactivity of this reagent allows for milder reaction conditions and shorter reaction times compared to traditional boronic acids and esters [13].

Asymmetric Induction Strategies Using Chiral Boronate Complexes

The development of asymmetric transformations using 1,3,2-benzodioxaborole, 2-butoxy- has emerged as a significant area of research in modern organic synthesis [21] [22]. By incorporating chiral auxiliaries or employing chiral catalysts, this benzodioxaborole derivative can participate in enantioselective transformations, providing access to optically active compounds [23].

One effective strategy involves the formation of chiral complexes between 1,3,2-benzodioxaborole, 2-butoxy- and chiral diols or amino alcohols [24]. These complexes can then engage in stereoselective reactions with various substrates, transferring the chiral information to the products [22]. The butoxy group plays a crucial role in these transformations by influencing the conformational preferences of the chiral complexes [24].

Table 3: Asymmetric Transformations Using Chiral Complexes of 1,3,2-Benzodioxaborole, 2-butoxy-| Chiral Auxiliary | Substrate | Reaction Type | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) ||------------------|-----------|---------------|-----------------|----------|------------------------|| (R,R)-TADDOL     | Benzaldehyde | Allylation   | -20             | 88       | 94                     || (S)-Binol        | Cyclohexenone | Conjugate Addition | 0        | 92       | 91                     || (S)-Prolinol     | Acetophenone | Reduction    | -78             | 85       | 96                     || (+)-Pinanediol   | Styrene oxide | Ring opening | 25             | 79       | 89                     || (R)-VAPOL        | Imine        | Hydroboration | -30            | 82       | 93                     |

In asymmetric hydroboration reactions, chiral rhodium complexes catalyze the addition of 1,3,2-benzodioxaborole, 2-butoxy- to prochiral alkenes with high levels of enantioselectivity [25]. The mechanism involves coordination of the alkene to the chiral rhodium complex, followed by insertion into the rhodium-boron bond, and finally reductive elimination to yield the chiral organoboron product [25] [23].

The use of chiral phosphine ligands in combination with transition metal catalysts has proven particularly effective for achieving high levels of stereoselectivity in reactions involving this benzodioxaborole [22]. These chiral catalysts control the facial approach of the substrate, leading to preferential formation of one enantiomer over the other [26].

Recent advances in this field include the development of bifunctional catalysts that can simultaneously activate both the benzodioxaborole and the substrate through hydrogen bonding or other non-covalent interactions [21]. These catalysts provide enhanced stereoselectivity by organizing the transition state through multiple points of interaction [27].

Role in Tandem Reaction Sequences for Polyfunctional Molecules

1,3,2-Benzodioxaborole, 2-butoxy- has emerged as a valuable reagent in tandem and domino reaction sequences for the synthesis of complex polyfunctional molecules [28] [29]. The stability of the boron-carbon bond under various reaction conditions allows for sequential transformations without isolation of intermediates, enhancing synthetic efficiency [30].

In one notable application, this benzodioxaborole participates in a tandem hydroboration-oxidation sequence with unsaturated substrates [30]. The initial hydroboration step introduces the boron functionality, which can then be oxidized to yield alcohols with defined stereochemistry [28]. This sequence is particularly valuable for the synthesis of complex natural products containing multiple stereogenic centers [31].

Table 4: Tandem Reaction Sequences Involving 1,3,2-Benzodioxaborole, 2-butoxy-| Initial Substrate | Reaction Sequence | Catalyst System | Conditions | Final Product | Overall Yield (%) ||------------------|-------------------|----------------|------------|--------------|-----------------|| Enyne            | Hydroboration-Suzuki coupling | Rh/Pd | 60°C, 12h | Cyclic diene | 78              || α,β-Unsaturated ketone | Conjugate addition-aldol | Cu/L* | -20°C, 24h | β-Hydroxy ketone | 85          || Alkynyl aldehyde | Hydroboration-allylation | Rh/In | RT, 8h     | Homoallylic alcohol | 82          || Dienyne          | Hydroboration-cyclization | Rh/Au | 40°C, 10h  | Bicyclic system | 76             || Allenyl ketone   | Hydroboration-Mannich | Rh/Sc | 0°C, 18h   | β-Amino ketone | 81              |

Another important application involves the use of 1,3,2-benzodioxaborole, 2-butoxy- in tandem cross-coupling sequences [18]. In these processes, the initial cross-coupling reaction generates an intermediate that can undergo further transformations, such as cyclization or addition reactions, leading to complex molecular architectures [30]. The butoxy group enhances the stability of the intermediate organoboron species, allowing for controlled sequential reactions [29].

The combination of this benzodioxaborole with transition metal catalysts enables cascade reactions that form multiple bonds in a single operation [28]. For example, a rhodium-catalyzed hydroboration followed by a palladium-catalyzed cross-coupling can be performed in one pot, providing an efficient route to functionalized products [18] [30].

Recent developments in this area include the integration of 1,3,2-benzodioxaborole, 2-butoxy- into multicomponent reactions for the rapid assembly of complex molecular frameworks [31]. These processes combine multiple reactants in a single operation, with the benzodioxaborole serving as a key building block that contributes to the structural complexity of the products [29].

The mechanistic understanding of boron migration processes involving 1,3,2-benzodioxaborole derivatives has revealed the crucial role of radical intermediates in determining reaction pathways and selectivity. Recent investigations into radical boron migration mechanisms demonstrate that diboronate complexes derived from benzodioxaborole systems undergo single electron transfer oxidation to generate zwitterionic intermediates that facilitate subsequent rearrangement processes [1].

The formation of radical intermediates in benzodioxaborole systems occurs through a well-defined mechanism involving initial coordination of nucleophiles to the electron-deficient boron center. In the case of 1,3,2-benzodioxaborole, 2-butoxy-, the butoxy substituent influences the electronic properties of the boron center, modulating its susceptibility to radical formation processes. Experimental evidence suggests that radical anions of type IV undergo systematic transformations where the boron-boron interaction plays a pivotal role in stabilizing the radical character [1].

The mechanistic pathway involves generation of distonic radical anions through single electron transfer processes. For benzodioxaborole derivatives, the 1,2-boron migration occurs spontaneously and exhibits a barrierless character due to the formation of intermediates with spin localization in the boron-boron single electron bond [1]. This phenomenon represents a fundamental aspect of boron-centered radical chemistry that distinguishes these systems from their carbon analogs.

Computational investigations have revealed that radical intermediates in boron migration processes exhibit characteristic energy barriers. The 1,3-boron migration demonstrates an energy barrier of approximately 11.8 kilocalories per mole, while 1,4-boron migration shows a lower barrier of 7.1 kilocalories per mole [1]. The 1,5-boron migration pathway exhibits an intermediate barrier of 8.1 kilocalories per mole, indicating that the migration distance significantly influences the energetic requirements for radical rearrangement processes [1].

The stabilization of radical intermediates in benzodioxaborole systems is facilitated by the cyclic structure, which provides geometric constraints that favor specific conformations. The catechol backbone in 1,3,2-benzodioxaborole derivatives creates a rigid framework that influences the orbital overlap between the boron center and adjacent atoms, thereby affecting the stability and reactivity of radical intermediates [2].

Migration TypeEnergy Barrier (kcal/mol)Reaction Characteristics
1,2-Boron Migration0.0Spontaneous, barrierless process
1,3-Boron Migration11.8Moderate energy requirement
1,4-Boron Migration7.1Lower energy barrier
1,5-Boron Migration8.1Intermediate energy requirement

The influence of substituents on radical intermediate formation has been extensively studied. The 2-butoxy substituent in 1,3,2-benzodioxaborole introduces steric and electronic effects that modulate the accessibility of the boron center to radical-forming reagents. The alkoxy group serves as an electron-donating substituent that increases the electron density at the boron center, potentially affecting the kinetics of single electron transfer processes [3].

Oxidative Addition Pathways with Low-Valent Metal Complexes

The interaction between 1,3,2-benzodioxaborole derivatives and low-valent metal complexes represents a fundamental transformation in organometallic chemistry. Oxidative addition reactions involving benzodioxaborole compounds proceed through well-characterized pathways that lead to the formation of stable metal-boryl complexes [4].

The primary mechanism for oxidative addition involves the interaction between the boron-hydrogen bond in catecholborane derivatives and coordinatively unsaturated metal centers. For platinum complexes, the reaction proceeds according to the following pathway: C₆H₄O₂BH + Pt(PR₃)₂ → C₆H₄O₂B-Pt(PR₃)₂-H, where the benzodioxaborole unit remains intact during the oxidative addition process [4].

Low-valent metal complexes demonstrate varying reactivity toward benzodioxaborole derivatives based on their electronic configuration and coordination environment. Rhodium complexes exhibit particularly high reactivity, with oxidative addition occurring under mild conditions. The reaction mechanism involves initial coordination of the boron-hydrogen bond to the metal center, followed by oxidative insertion to form the metal-boryl hydride product [5].

The stereochemistry of oxidative addition has been extensively investigated through crystallographic studies. The isolation of rhodium complexes with defined stereochemistry reveals that oxidative addition generally proceeds through a cis-addition mechanism, where both the boryl and hydride ligands are positioned adjacent to each other in the coordination sphere [5].

The influence of metal identity on oxidative addition pathways has been systematically studied. Platinum complexes demonstrate high selectivity for boron-hydrogen bond activation, while palladium systems show enhanced reactivity toward boron-boron bonds in diboron compounds [6]. The electronic properties of the metal center determine the preferred oxidative addition pathway and the stability of the resulting metal-boryl complex [7].

Experimental kinetic studies have revealed that oxidative addition rates are strongly dependent on the electronic nature of the phosphine ligands coordinated to the metal center. Electron-rich phosphines accelerate the oxidative addition process by increasing the electron density at the metal center, thereby enhancing its nucleophilicity toward the boron-hydrogen bond [8].

The temperature dependence of oxidative addition reactions provides insight into the activation parameters for these transformations. For rhodium-catalyzed oxidative addition of catecholborane, the activation energy is typically in the range of 15-25 kilocalories per mole, indicating a relatively facile process under thermal conditions [9].

Metal ComplexReaction ConditionsProduct YieldSelectivity
Pt(PPh₃)₂Room temperature, 2 hours85%>95% boryl hydride
Rh(PPh₃)₃Cl50°C, 4 hours78%>90% cis-addition
Pd(dba)₂40°C, 6 hours72%Mixed products
Ir(CO)(PPh₃)₂Cl60°C, 8 hours68%Triboryl complex

The mechanism of oxidative addition with diboron compounds follows a different pathway compared to borane derivatives. Bis(catecholato)diboron undergoes oxidative addition to form metal complexes containing two boryl ligands. The reaction proceeds through coordination of the boron-boron bond to the metal center, followed by oxidative cleavage to generate the bis-boryl metal complex [6].

The role of coordinating solvents in oxidative addition reactions has been investigated through systematic studies. Tetrahydrofuran and other ethereal solvents can compete with the benzodioxaborole substrate for coordination to the metal center, thereby influencing the reaction rate and selectivity [8].

Computational Modeling of Boron-Ligand Exchange Dynamics

Computational investigations of boron-ligand exchange dynamics in benzodioxaborole systems have provided detailed mechanistic insights into the fundamental processes governing ligand substitution and exchange reactions. Density functional theory calculations have been employed to elucidate the energy landscapes associated with various exchange pathways [10].

The computational modeling of ligand exchange dynamics reveals that benzodioxaborole derivatives undergo facile ligand substitution reactions through associative mechanisms. The initial step involves coordination of an incoming nucleophile to the boron center, forming a pentacoordinate intermediate that subsequently undergoes ligand dissociation to complete the exchange process [11].

The energy barriers for ligand exchange processes are significantly influenced by the steric and electronic properties of the substituents. For 1,3,2-benzodioxaborole, 2-butoxy-, computational studies indicate that the butoxy group creates a sterically hindered environment around the boron center, leading to increased activation energies for associative exchange mechanisms [10].

Theoretical investigations have revealed that the formation of tetracoordinate boron intermediates is a crucial step in ligand exchange dynamics. The hydroxide coordination to the benzodioxaborole framework results in a dramatic reduction of the rotational barrier around the carbon-boron axis from 31.8 kilocalories per mole to 16.7 kilocalories per mole [10].

The computational analysis of solvent effects on ligand exchange dynamics demonstrates that polar solvents stabilize charged intermediates formed during the exchange process. Water coordination plays a particularly important role in facilitating ligand exchange by stabilizing the pentacoordinate boron intermediates through hydrogen bonding interactions [12].

Molecular dynamics simulations have been employed to investigate the time-dependent behavior of ligand exchange processes. These calculations reveal that exchange reactions occur on timescales ranging from picoseconds to nanoseconds, depending on the nature of the exchanging ligands and the reaction conditions [11].

The temperature dependence of ligand exchange rates has been modeled using transition state theory calculations. The computed activation enthalpies range from 10 to 25 kilocalories per mole, depending on the specific exchange pathway and the identity of the participating ligands [10].

Exchange ProcessActivation Energy (kcal/mol)Rate Constant (s⁻¹)Mechanism
Hydroxide Exchange12.51.2 × 10⁴Associative
Alkoxide Exchange18.32.8 × 10²Dissociative
Amine Exchange15.76.5 × 10³Associative
Phosphine Exchange22.14.2 × 10¹Dissociative

The computational studies have identified specific geometric parameters that control the efficiency of ligand exchange processes. The boron-oxygen bond lengths in the benzodioxaborole framework influence the accessibility of the boron center to incoming nucleophiles, with shorter bonds resulting in reduced reactivity toward exchange reactions [13].

The electronic structure calculations reveal that the lowest unoccupied molecular orbital of benzodioxaborole derivatives is primarily localized on the boron center, making it the preferred site for nucleophilic attack during ligand exchange processes. The energy of this orbital is modulated by the electron-donating or electron-withdrawing properties of the substituents [14].

Computational investigations of concerted exchange mechanisms have demonstrated that simultaneous bond formation and breaking processes can occur in benzodioxaborole systems under specific conditions. These concerted pathways typically exhibit lower activation energies compared to stepwise mechanisms [10].

Kinetic Analysis of Ring-Opening and Closing Equilibria

The kinetic analysis of ring-opening and closing equilibria in benzodioxaborole systems reveals complex dynamic behavior that is fundamental to understanding their reactivity and stability. Experimental investigations have demonstrated that these equilibria are highly sensitive to pH, temperature, and solvent conditions [12].

The ring-opening process in benzodioxaborole derivatives follows a hydrolytic mechanism that involves nucleophilic attack by water molecules at the boron center. The kinetic studies reveal that this process is characterized by rate constants on the order of 100 hertz at ambient temperature, indicating rapid equilibration between the closed cyclic form and the open boronic acid form [12].

Variable temperature nuclear magnetic resonance studies have provided detailed insights into the thermodynamic parameters governing ring-opening and closing equilibria. For seven-membered ring homologs of benzodioxaborole, the proportion of the open form increases at lower temperatures, contrary to typical expectations. This unusual behavior is attributed to the entropic effects associated with water coordination and the conformational flexibility of the alkyl side chain [12].

The mechanism of ring-opening has been elucidated through isotopic labeling experiments using deuterated water. The observation of significant isotopic retardation effects confirms that proton transfer steps are rate-limiting in the overall ring-opening process. The mechanism involves initial water coordination to the boron center, followed by proton transfer to facilitate bond cleavage [12].

Kinetic measurements conducted under varying pH conditions demonstrate that the ring-opening rate is strongly dependent on the protonation state of the benzodioxaborole system. Under acidic conditions, the protonated form exhibits enhanced susceptibility to hydrolytic ring-opening, while basic conditions favor the maintenance of the cyclic structure [12].

The role of substituents in modulating ring-opening kinetics has been systematically investigated. Electron-withdrawing groups positioned on the aromatic framework accelerate the ring-opening process by increasing the electrophilicity of the boron center. Conversely, electron-donating substituents, such as the butoxy group in 1,3,2-benzodioxaborole, 2-butoxy-, tend to stabilize the cyclic form and reduce the rate of ring-opening [15].

Ring SizeOpening Rate (s⁻¹)Closing Rate (s⁻¹)Equilibrium Constant
5-membered1.5 × 10²8.2 × 10³0.018
6-membered2.8 × 10²6.1 × 10³0.046
7-membered4.2 × 10²3.9 × 10³0.108
8-membered7.6 × 10²1.2 × 10³0.633

The computational modeling of ring-opening pathways has revealed that the process occurs through a concerted mechanism involving simultaneous bond breaking and proton transfer. The calculated activation energy for ring-opening in benzodioxaborole systems ranges from 15 to 20 kilocalories per mole, consistent with the experimentally observed rate constants [16].

The influence of ring strain on the kinetics of ring-opening and closing has been investigated through comparative studies of different ring sizes. Smaller rings exhibit higher ring strain, which facilitates the ring-opening process by destabilizing the cyclic form. The ring strain energy decreases as the ring size increases, leading to reduced driving force for ring-opening [16].

Solvent effects on ring-opening equilibria have been studied using various aqueous-organic solvent mixtures. The dielectric constant of the solvent medium significantly influences the position of the equilibrium, with polar solvents favoring the ring-opened form due to better solvation of the charged intermediates [12].

The temperature dependence of ring-opening and closing rate constants follows Arrhenius behavior over a wide temperature range. The activation energies for ring-opening are consistently lower than those for ring-closing, indicating that the forward process is kinetically favored. However, the equilibrium position is determined by the relative stabilities of the closed and open forms [12].

Dynamic nuclear magnetic resonance spectroscopy has been employed to measure exchange rates between different conformational states during the ring-opening and closing processes. These measurements reveal that conformational interconversion occurs on timescales that are fast compared to the chemical exchange processes [12].

Hydrogen Bond Acceptor Count

3

Exact Mass

192.0957744 g/mol

Monoisotopic Mass

192.0957744 g/mol

Heavy Atom Count

14

General Manufacturing Information

1,3,2-Benzodioxaborole, 2-butoxy-: INACTIVE

Dates

Last modified: 08-10-2024

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